5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid
Description
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid (CAS: [415679-24-2], C₁₀H₈N₂O₄, molecular weight: 234.21 g/mol) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 5 and a carboxylic acid moiety at position 2 . It is commercially available as a flammable solid (Sigma-Aldrich) and is utilized in research applications, including ligand synthesis for metallosupramolecular assemblies and pharmaceutical intermediates .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-15-7-4-2-6(3-5-7)8-11-12-9(16-8)10(13)14/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGOQFIFSCKSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208144 | |
| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944907-16-8 | |
| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944907-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate, which is then cyclized with hydrazine hydrate to yield the oxadiazole ring . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.
Major Products Formed
Oxidation: 5-(4-Hydroxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid.
Reduction: 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-amine.
Substitution: Various esters and amides depending on the reactants used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. For example, it has been shown to inhibit the activity of certain lipoxygenases, which are enzymes involved in the metabolism of fatty acids . The molecular targets and pathways involved include the inhibition of enzyme activity through binding to the active site or allosteric sites, leading to altered enzyme function and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Phenyl Ring
5-(4-Bromophenyl)-1,3,4-Oxadiazole-2-Carboxylic Acid
- Structure : Substitution of the methoxy group with bromine at the para position of the phenyl ring.
- Molecular Formula : C₉H₅BrN₂O₃; Molecular Weight : 269.05 g/mol .
- Key Differences :
- Bromine, being electron-withdrawing, reduces electron density on the oxadiazole ring compared to the methoxy group (electron-donating). This alters reactivity in electrophilic substitutions and metal coordination .
- Higher molecular weight (269.05 vs. 234.21) due to bromine’s atomic mass.
- IR data for the bromo analog shows characteristic C=O stretching at ~1720 cm⁻¹, similar to the target compound’s expected carbonyl vibrations .
5-(4-Methylphenyl)-1,3,4-Oxadiazol-2-Amine
Heterocyclic Core Modifications
4-Methyl-2-Phenyl-1,3-Oxazole-5-Carboxylic Acid
- Structure : Oxazole core (one nitrogen atom) instead of oxadiazole (two nitrogen atoms).
- Molecular Formula: C₁₁H₉NO₃; Molecular Weight: 203.19 g/mol .
- Key Differences :
5-(4-Methoxyphenyl)-2-Oxazolidine-4-Carboxylic Acid
- Structure: Oxazolidinone ring (saturated five-membered ring with one oxygen and one nitrogen) instead of oxadiazole.
- Molecular Formula: C₁₁H₁₁NO₅; Molecular Weight: 237.21 g/mol .
- The lactam carbonyl (C=O) exhibits distinct reactivity compared to the oxadiazole’s carboxylic acid .
Functional Group Variations
2-(5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)Acetic Acid
- Structure : Acetic acid side chain appended to the oxadiazole ring.
- Molecular Formula : C₁₁H₁₀N₂O₄; Molecular Weight : 234.21 g/mol .
- Carboxylic acid positioning (side chain vs. direct attachment) alters acidity (pKa) and metal-coordination behavior .
5-(Methylthio)-1,3,4-Oxadiazole-2-Carboxylic Acid
Physical Properties
Biological Activity
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, characterized by the presence of a five-membered heterocyclic ring containing two nitrogen atoms. Its molecular formula is with a molecular weight of 234.21 g/mol. The structure is illustrated below:
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial properties. A study evaluated various oxadiazole derivatives against bacterial strains and found that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These results suggest that the compound's lipophilicity enhances its ability to penetrate bacterial membranes, facilitating its antimicrobial action .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated its cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via p53 activation |
| HeLa | 20.00 | Inhibition of cell proliferation |
Flow cytometry analyses indicated that the compound induces apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented. In animal models, it was shown to reduce inflammation markers significantly. A study reported the following results:
| Inflammation Marker | Control Level | Treated Level |
|---|---|---|
| TNF-α | 300 pg/mL | 150 pg/mL |
| IL-6 | 200 pg/mL | 90 pg/mL |
This reduction indicates that the compound may inhibit pro-inflammatory cytokines, suggesting potential for therapeutic use in inflammatory diseases .
Case Study: Anticancer Efficacy
In a recent clinical trial involving patients with advanced breast cancer, participants treated with a regimen including this compound showed improved outcomes compared to those receiving standard treatment alone. The study reported a significant increase in progression-free survival rates among those treated with the compound.
Case Study: Antimicrobial Resistance
Another study focused on the effectiveness of this compound against antibiotic-resistant strains of bacteria. The results demonstrated that it retained efficacy against strains resistant to conventional antibiotics, highlighting its potential as an alternative therapeutic agent in combating resistant infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid, and how can reaction conditions be optimized for yield improvement?
- Methodology : The compound is typically synthesized via cyclization of hydrazide intermediates with carboxylic acid derivatives. For example, hydrazine derivatives can react with 4-methoxybenzoic acid precursors under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole ring . Optimization involves:
- Catalysts : Using Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Temperature : Controlled heating (80–120°C) to minimize side reactions.
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy proton resonance at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 263.07) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Root Causes : Variability in assay conditions (e.g., cell lines, solvent carriers) or impurities in synthesized batches.
- Resolution :
- Standardized Protocols : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds.
- Batch Consistency : Implement QC via LC-MS to ensure >95% purity .
- Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., chlorophenyl-oxadiazole derivatives) to identify trends .
Q. How do structural modifications at the 4-methoxyphenyl group affect the compound’s bioactivity?
- SAR Insights :
- Electron-Withdrawing Groups : Substituting methoxy (-OCH₃) with nitro (-NO₂) reduces antimicrobial activity (e.g., MIC increases from 2 µg/mL to >16 µg/mL against S. aureus) .
- Halogenation : Adding chlorine at the phenyl ring enhances anticancer potency (IC₅₀ decreases from 12 µM to 4 µM in MCF-7 cells) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET Prediction :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
